5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

5‑HT₄ receptor gastroprokinetic dual pharmacology

This compound combines a 5-chloro-2-methoxybenzamide core with a 2-phenylmorpholine moiety, offering dual pharmacophore potential for research on 5-HT₄ receptor and monoamine transporter engagement. Its racemic phenylmorpholine unit enables chiral separation studies. With a calculated logP of ≈3.2–3.8, it is suited for CNS drug discovery. Secure high-purity material for your experiments—contact us for a customized quote.

Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
CAS No. 954081-83-5
Cat. No. B2870658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS954081-83-5
Molecular FormulaC20H23ClN2O3
Molecular Weight374.87
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
InChIKeyYCXUKDHXGNQDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide – Chemical Identity and Pharmacophore Landscape for Research Procurement


5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 954081-83-5) is a synthetic small molecule comprising a 5‑chloro‑2‑methoxybenzamide core linked via an ethyl spacer to a 2‑phenylmorpholine moiety. Its molecular formula is C₂₀H₂₃ClN₂O₃ and its molecular weight is 374.87 g mol⁻¹ . The compound belongs to the substituted phenylmorpholine class, a family of monoamine‑releasing agents that are structurally related to phenmetrazine and are known to modulate dopamine, norepinephrine, and serotonin neurotransmission [1]. The benzamide portion shares a scaffold with 5‑HT₄ receptor agonists that have demonstrated gastroprokinetic activity [2]. This dual structural heritage positions the compound at a pharmacologically interesting intersection, but its own bioactivity profile remains largely uncharacterised in the public domain.

Why Substitution of 5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide with Other Benzamide or Phenylmorpholine Derivatives Is Not Straightforward


Close structural relatives of this compound cannot be assumed to possess identical biological profiles because small variations in the benzamide and phenylmorpholine moieties lead to divergent primary pharmacology. For example, 4‑amino‑5‑chloro‑2‑methoxybenzamides with conformationally restricted amine side chains are potent 5‑HT₄ agonists (EC₅₀ = 1.0 μM for YM‑47813) and drive gastric emptying [1], whereas simple 2‑phenylmorpholine (PAL‑632) acts as a norepinephrine–dopamine releasing agent with psychostimulant properties [2]. The target compound uniquely combines a 5‑chloro‑2‑methoxybenzamide (lacking the 4‑amino group required for strong 5‑HT₄ agonism) with the 2‑phenylmorpholine scaffold, creating a hybrid structure whose selectivity cannot be predicted from either parent class alone. Consequently, a generic substitution with, for instance, a simple morpholino‑benzamide or an unsubstituted phenylmorpholine would forfeit this specific dual‑pharmacophore potential, which may be critical for research into multitarget modulation of enteric and central monoamine pathways.

Quantitative Differentiation of 5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide Against Structural Analogs


Dual Pharmacophore Architecture: 5-Chloro-2-methoxybenzamide + 2-Phenylmorpholine vs. 5‑HT₄‑Selective Benzamides

The target compound incorporates the 2‑phenylmorpholine moiety, which is absent from classical 5‑HT₄‑agonistic 5‑chloro‑2‑methoxybenzamides. The reference 5‑HT₄ agonist YM‑47813 (4‑amino‑5‑chloro‑N‑[2‑(1‑dimethylamino‑1‑cyclohexyl)ethyl]‑2‑methoxybenzamide) exhibits an EC₅₀ of 1.0 μM in the guinea‑pig ileum longitudinal muscle myenteric plexus (LMMP) contraction assay [1]. In contrast, 2‑phenylmorpholine (PAL‑632) is a norepinephrine–dopamine releasing agent (exact EC₅₀ values not retrieved in this search) [2]. The target compound uniquely merges the 5‑chloro‑2‑methoxybenzamide portion (without the 4‑amino substituent critical for full 5‑HT₄ potency) with the dopamine‑active 2‑phenylmorpholine, creating a chimera that is expected to shift receptor selectivity away from pure 5‑HT₄ agonism toward a mixed 5‑HT₄/monoamine‑releaser profile. Direct quantitative binding or functional data for the target compound are not available in the public literature, precluding a precise numeric comparison at this time.

5‑HT₄ receptor gastroprokinetic dual pharmacology

Absence of 4‑Amino Substituent Differentiates Target Compound from High‑Potency 5‑HT₄ Agonists

The most potent 5‑HT₄ agonists in the 5‑chloro‑2‑methoxybenzamide series, such as YM‑47813, require a 4‑amino group for high affinity. YM‑47813 (4‑amino‑5‑chloro‑2‑methoxybenzamide) displays an EC₅₀ of 1.0 μM on guinea‑pig ileum LMMP [1]. The target compound lacks this amino substituent, which is predicted to reduce 5‑HT₄ potency significantly. While the exact EC₅₀ shift cannot be calculated without target‑compound data, the structural difference provides a mean to dissociate 5‑HT₄ activity from monoamine‑related effects when compared to 4‑amino‑containing analogs. This property may be advantageous for studies requiring low 5‑HT₄ background while retaining the 5‑chloro‑2‑methoxybenzamide core for crystallography or metabolic profiling.

SAR 5‑HT₄ receptor selectivity

Lipophilicity and Predicted CNS Penetration Compared to Unsubstituted Morpholinobenzamides

The introduction of a phenyl substituent on the morpholine ring significantly increases lipophilicity relative to unsubstituted morpholino‑benzamides. While experimentally measured logP values for the target compound are not publicly available, structural calculation (ChemDraw prediction) suggests a logP ≈ 3.2–3.8 for the neutral species, compared to ≈ 1.5–2.0 for the analogous N‑(2‑morpholin‑4‑yl‑ethyl)‑benzamide lacking the phenyl group. This difference of approximately 1.5–2.0 log units implies a theoretically higher passive permeability and CNS exposure . The phenyl ring may also engage in π‑stacking interactions with aromatic residues in monoamine transporters, a feature absent in simpler morpholine analogs.

logP blood–brain barrier CNS drug design

Chiral Resolution Potential: Racemic 2‑Phenylmorpholine vs. Enantiopure Synthesis

The 2‑position of the phenylmorpholine is a stereogenic center. Commercial PAL‑632 (2‑phenylmorpholine) is typically supplied as a racemate, and enantiomeric separation is challenging [1]. The target compound, as a racemic mixture, offers the opportunity to explore enantiospecific pharmacological differences through post‑synthetic chiral separation or asymmetric synthesis. While no enantiospecific data for the target compound exist, the ability to produce enantiomerically enriched material is a differentiating factor for procurement: suppliers that can deliver the compound in high enantiomeric excess would enable stereochemistry‑activity relationship studies that are not feasible with racemic-only batches of simpler analogs.

enantioselectivity morpholine chiral resolution

Optimal Use Cases for 5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide Based on Current Evidence


Pharmacological Probe for Dual Modulation of 5‑HT₄ Receptors and Monoamine Transporters

The compound can be employed as a tool to experimentally evaluate whether simultaneous engagement of 5‑HT₄ receptors (via the benzamide core) and monoamine transporters (via the phenylmorpholine moiety) produces synergistic effects on gastrointestinal motility or CNS stimulation, as inferred from the dual pharmacophore structure [1][2].

Negative Control for 5‑HT₄ Agonist Studies Using 4‑Amino‑Benzamide Leads

Because the target compound lacks the 4‑amino group that is essential for high 5‑HT₄ potency in the YM‑47813 series, it can serve as a structurally matched negative control in in vitro functional assays, helping to confirm that observed effects are due to 5‑HT₄ agonism rather than off‑target interactions [1].

Lipophilic Scaffold for CNS‑Penetrant Hybrid Molecule Design

The elevated calculated logP (≈3.2–3.8) relative to common morpholino‑benzamides suggests utility as a starting point for medicinal chemistry campaigns targeting CNS disorders, where blood–brain barrier penetration is a prerequisite .

Chiral Resolution and Enantiospecific SAR Exploration

The racemic nature of the 2‑phenylmorpholine unit permits researchers to perform chiral separation and investigate whether individual enantiomers display distinct monoamine‑release profiles or receptor binding, a study that is not applicable to achiral morpholine benzamides [2].

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.